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Compound of Interest

Compound Name: 3-Bromo-2-chloroprop-1-ene

CAS No.: 4860-96-2

Cat. No.: B3031548

Get Quote

Executive Summary & Application Context
2-Chloroallyl bromide (3-bromo-2-chloroprop-1-ene, CAS: 4860-96-2) is a specialized

bifunctional alkylating agent used extensively in the synthesis of heterocyclic pharmaceuticals

and agrochemicals. Unlike its simpler analog Allyl bromide, the presence of the chlorine atom

at the vinylic position (

) imparts unique electronic properties, enhancing its utility in constructing complex scaffolds like
2-chloro-1,3-dienes or substituted quinolines.

For researchers, the critical analytical challenge is distinguishing 2-chloroallyl bromide from its

synthetic precursors (e.g., 2,3-dichloropropene) and structural isomers (e.g., 2-bromoallyl

chloride). This guide provides a definitive breakdown of the characteristic IR bands required to

validate identity and purity, contrasting its spectral performance with standard alternatives.

Structural Analysis & Vibrational Theory
To accurately interpret the IR spectrum, one must deconstruct the molecule into its constituent

oscillators. 2-Chloroallyl bromide (
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) possesses three distinct vibrational zones:

The Substituted Alkene (

): The electron-withdrawing Chlorine atom on the double bond polarizes the

-system, altering the dipole moment change (

) during stretching, often resulting in a more intense

band compared to unsubstituted allyl systems.

The Vinyl Chloride Motif (

): A stiff, high-force-constant bond directly attached to the

carbon.

The Allylic Bromide Motif (

): A weaker, lower-frequency oscillator attached to an

carbon, serving as the primary reactive site (leaving group).

Comparative Spectral Performance
The following table contrasts the diagnostic bands of 2-chloroallyl bromide against its closest

"alternatives"—the starting material (2,3-dichloropropene) and the non-chlorinated analog (allyl

bromide).

Table 1: Characteristic IR Band Comparison (

)
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Vibrational
Mode

2-Chloroallyl

Bromide

(Target)

Allyl Bromide

(Alternative 1)

2,3-

Dichloropropen

e (Alternative
2)

Diagnostic Note

Stretch 1630 – 1645 (s) 1635 – 1645 (m) 1630 – 1640 (s)

The Cl-

substituent

intensifies this

band compared

to Allyl Bromide

due to increased

polarity.

Vinyl

Stretch
3080 – 3110 (w) 3080 – 3100 (w) 3080 – 3110 (w)

Diagnostic for

terminal alkene (

).

Alkyl

Stretch
2950 – 2980 (m) 2950 – 2990 (m) 2950 – 2990 (m)

Lower intensity

than saturated

alkyl halides due

to low H count.

Stretch (Vinyl) 860 – 890 (s) Absent 860 – 890 (s)

Critical Identifier.

Distinguishes it

from Allyl

Bromide.

Stretch (Allylic) 580 – 650 (s) 550 – 650 (s) Absent

Critical Identifier.

Distinguishes it

from 2,3-

Dichloropropene.

Wag (Out-of-

Plane)
900 – 920 (s) 910 – 990 (s) 890 – 910 (s)

Characteristic of

1,1-disubstituted

(gem-halo)

alkenes vs

monosubstituted.
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Key Insight: The simultaneous presence of the Vinyl Cl stretch (~880

) and the Allylic Br stretch (~600

) is the unique fingerprint of 2-chloroallyl bromide. If the ~600

band is missing and replaced by a band at ~700-750

(Allylic C-Cl), your sample is likely the precursor, 2,3-dichloropropene.

Experimental Protocol: High-Fidelity Acquisition
Due to the volatility and lachrymatory nature of 2-chloroallyl bromide, standard transmission

techniques (KBr pellet) are unsuitable. Attenuated Total Reflectance (ATR) is the industry

standard for this analysis.

Protocol: Neat Liquid ATR-FTIR
Objective: Obtain a high-resolution spectrum to confirm the presence of the allylic bromide

moiety without hydrolytic degradation.

System Setup:

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).

Resolution: 4

.

Scans: 16 (sufficient for neat liquids).

Sample Preparation (Safety Critical):
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Caution: 2-Chloroallyl bromide is a potent lachrymator and alkylating agent. Work

exclusively in a fume hood.

Using a glass Pasteur pipette, withdraw ~20

of the neat liquid.

Do not dilute in

or

unless necessary, as solvent bands will obscure the critical C-Cl/C-Br fingerprint region
(600-800

).

Acquisition & Cleaning:

Deposit the droplet directly onto the center of the ATR crystal.

Acquire the spectrum immediately to prevent evaporation-induced baseline shifts.

Decontamination: Wipe the crystal with a Kimwipe soaked in Ethanol, followed by a 10%

aqueous Sodium Thiosulfate solution (to neutralize any residual alkylating agent), then a

final Ethanol wipe.

Data Interpretation Workflow
The following logic gate diagram illustrates the decision process for validating 2-chloroallyl

bromide against common impurities.
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Start: Acquire IR Spectrum

Check 1630-1645 cm⁻¹
(C=C Stretch)

Check 860-890 cm⁻¹
(Vinyl C-Cl Stretch)

Band Present

Unknown/Degraded

Band Absent

Check 580-650 cm⁻¹
(Allylic C-Br Stretch)

Band Present (Strong)

Impurity/Alt:
Allyl Bromide

Band Absent

Confirmed:
2-Chloroallyl Bromide

Band Present

Impurity/Alt:
2,3-Dichloropropene

Band Absent
(Check for C-Cl at ~700)

Click to download full resolution via product page

Figure 1: Spectral Logic Gate for the identification of 2-chloroallyl bromide, distinguishing it

from non-chlorinated and non-brominated analogs.

Performance Analysis: Why Choose 2-Chloroallyl
Bromide?
In drug development, the choice between Allyl Bromide and 2-Chloroallyl Bromide is rarely

about cost, but about the synthetic pathway.
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Reactivity Profile: The allylic bromide moiety in 2-chloroallyl bromide is highly reactive toward

nucleophiles (

), similar to allyl bromide. However, the vinyl chloride group remains inert under standard
alkylation conditions.

Post-Alkylation Utility: This "latent" vinyl chloride functionality allows for subsequent

palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or elimination reactions to form

alkynes, a capability Allyl Bromide lacks.

IR Monitoring: The distinct separation of the Vinyl-Cl and Allyl-Br bands allows researchers to

monitor the reaction progress in real-time. As the alkylation proceeds, the Allyl-Br band (580-

650

) will disappear, while the Vinyl-Cl band (860-890

) should remain constant, confirming the scaffold is intact.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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